molecular formula C21H23N5OS B12170561 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

Cat. No.: B12170561
M. Wt: 393.5 g/mol
InChI Key: NDOAVMCSYPXBQZ-XKZIYDEJSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives and substituted triazole compounds.

Scientific Research Applications

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects . The exact molecular targets and pathways involved may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar compounds to 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide include other triazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can enhance its biological activity and specificity compared to other triazole derivatives .

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5OS/c1-4-26-20(17-11-9-15(2)10-12-17)24-25-21(26)28-14-19(27)23-22-13-18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13-

InChI Key

NDOAVMCSYPXBQZ-XKZIYDEJSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2C)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

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